molecular formula C7H13ClN2O2 B1380508 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864053-82-6

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1380508
CAS RN: 1864053-82-6
M. Wt: 192.64 g/mol
InChI Key: SNVHTQFVHJIIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a heterocyclic building block . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings . Some Benpyrine derivatives with stronger binding affinity, better activity, better solubility, and higher synthetic efficiency were identified using structure-based drug design and optimization strategies .


Molecular Structure Analysis

The five-membered pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . They are very useful preformed rings for the synthesis of new bioactive compounds .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .

Future Directions

Compound 10, a pyrrolidine-2,5-dione derivative, represents a promising scaffold for the further development of TNF-α inhibitors . Drug development based on this compound may provide a new strategy for the treatment of TNF-α-mediated autoimmune diseases .

properties

IUPAC Name

1-(2-aminopropyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVHTQFVHJIIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)CCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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